Crystal Structure and Lattice Parameters
HfPd₃ crystallizes in the hexagonal TiNi₃ structure type (space group P6₃/mmc, Pearson symbol hP16) with lattice parameters a = 0.5595 nm and c = 0.9192 nm, giving a c/a ratio of 1.643, which is consistent with the theoretical spherical close-packing value of 1.63 [1]. This structure results from the ordered stacking sequence abacabac of close-packed layers and is common to ZrPd₃ and TiPd₃ as well [2]. HfPd₃ is one of three TiNi₃-type phases originally reported in this AB₃ intermetallic family, the others being ZrPd₃ and HfPt₃ [2].
| Evidence Dimension | Crystal structure type and lattice parameters |
|---|---|
| Target Compound Data | HfPd₃: TiNi₃-type, hexagonal P6₃/mmc, a = 0.5595 nm, c = 0.9192 nm, c/a = 1.643, unit cell volume = 0.266 nm³ |
| Comparator Or Baseline | ZrPd₃ (TiNi₃-type): expected smaller unit cell due to smaller atomic radius of Zr; TiPd₃ (TiNi₃-type): expected smallest unit cell among the three; Pure Pd: FCC, a = 0.389 nm |
| Quantified Difference | HfPd₃ unit cell volume ~0.266 nm³; comparators ZrPd₃ and TiPd₃ have progressively smaller unit cells proportional to atomic radii (Hf: 1.59 Å; Zr: 1.60 Å; Ti: 1.47 Å); HfPd₃ lattice differs fundamentally from FCC Pd (a = 0.389 nm) |
| Conditions | Room-temperature X-ray diffraction, polycrystalline and single-crystal samples [1][2] |
Why This Matters
The specific lattice geometry and unit cell dimensions of HfPd₃ determine its metal–metal interatomic distances and electronic band structure, which directly influence surface catalytic properties; substitution with ZrPd₃ or TiPd₃ would alter these parameters and may affect catalytic activity and selectivity.
- [1] Tripalladiygafniy — Svoystva, Polucheniye i Primeneniye [Tripalladiumhafnium — Properties, Preparation and Application], ChemicalPortal.ru, 2020. View Source
- [2] Dwight, A.E.; Beck, P.A., Close-Packed Ordered Structures in Binary AB₃ Alloys of Transition Elements, Transactions of the Metallurgical Society of AIME, 1960, 215, 976–979. View Source
